molecular formula C17H12Cl2F3N3O2S B2768222 N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide CAS No. 338406-72-7

N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide

Cat. No.: B2768222
CAS No.: 338406-72-7
M. Wt: 450.26
InChI Key: QQCPWYIIUDPFDJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C17H12Cl2F3N3O2S and its molecular weight is 450.26. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide (CAS: 338406-72-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H12Cl2F3N3O2S
  • Molar Mass : 450.26 g/mol
  • Structure : The compound features a pyrrole ring substituted with a sulfonamide group and a chlorinated pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, primarily in the context of cancer research and as a potential therapeutic agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibition of colon cancer cell lines (HCT-116, SW-620, Colo-205) with GI50 values ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M . This suggests that the structural features of the pyrrole and pyridine rings are crucial for its activity against cancer cells.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Tyrosine Kinases : Studies have shown that similar pyrrole derivatives can interact with ATP-binding domains of growth factor receptors, leading to growth inhibition in cancer cells .
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activity, which could contribute to their protective effects against oxidative stress in cancer cells .

Case Study: In Vitro and In Vivo Studies

A notable study evaluated the efficacy of a related pyrrole derivative in both in vitro and in vivo settings:

  • In Vitro : The compound was tested against various cancer cell lines, showing potent antiproliferative effects.
  • In Vivo : It was administered in a chemically induced colon cancer model in rats, where it significantly reduced tumor growth compared to controls .

Comparative Table of Biological Activities

CompoundActivity TypeCell Lines TestedGI50 (M)Reference
This compoundAnticancerHCT-116, SW-620, Colo-2051.0×1081.6×1081.0\times 10^{-8}-1.6\times 10^{-8}
Related Pyrrole DerivativeTyrosine Kinase InhibitionVarious Cancer Cell LinesNot specified

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3O2S/c18-13-5-3-11(4-6-13)9-24-28(26,27)15-2-1-7-25(15)16-14(19)8-12(10-23-16)17(20,21)22/h1-8,10,24H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCPWYIIUDPFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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